molecular formula C4H8F3NO B15225551 3,3,3-Trifluoro-2-(methylamino)propan-1-ol

3,3,3-Trifluoro-2-(methylamino)propan-1-ol

Cat. No.: B15225551
M. Wt: 143.11 g/mol
InChI Key: VXDWNADLWBDVSV-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(methylamino)propan-1-ol is a fluorinated organic compound with the molecular formula C4H8F3NO. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(methylamino)propan-1-ol typically involves the reaction of 3,3,3-trifluoropropionaldehyde with methylamine under controlled conditions. The reaction proceeds through nucleophilic addition, followed by reduction to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(methylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form amines or other derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3,3-Trifluoro-2-(methylamino)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(methylamino)propan-1-ol involves its interaction with biological targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The compound may act on specific molecular pathways, modulating enzyme activity or receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
  • 1,1,1-Trifluoro-3-(methylamino)propan-2-ol
  • 3-(Methylamino)-1-propanol

Uniqueness

3,3,3-Trifluoro-2-(methylamino)propan-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

3,3,3-trifluoro-2-(methylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c1-8-3(2-9)4(5,6)7/h3,8-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDWNADLWBDVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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